2-氰基-3-苯基丙烯酸乙酯

概述

描述

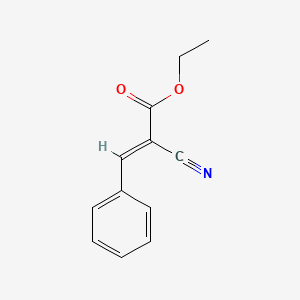

Ethyl benzylidenecyanoacetate is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.

The exact mass of the compound Ethyl benzylidenecyanoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl benzylidenecyanoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl benzylidenecyanoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌研究

2-氰基-3-苯基丙烯酸乙酯已用于合成新的苄叉丙二腈衍生物,并在抗癌评估方面表现出潜力 . 该化合物已用于计算机模拟的抗癌药物行为,即计算机模拟抗癌药物行为 .

农业:预防和治疗稻瘟病

该化合物已用于预防和治疗稻瘟病 . 它与其他杀菌剂按比例混合,制成种子处理乳剂或乳化油,用于处理水稻种子或喷洒在水稻叶片上 .

治疗多种植物病害

该化合物在预防小麦黑穗病、镰刀菌枯萎病、辣椒疫病、稻瘟病、瓜类灰霉病、小麦纹枯病、水稻稻瘟病或小麦和大麦锈病等疾病方面显示出有效性 .

化学反应中的催化剂

2-氰基-3-苯基丙烯酸乙酯已用作化学反应的催化剂 . 该化合物作为催化剂表现出良好的可循环利用性和可重复使用性,且活性没有明显损失 .

作用机制

Target of Action

Ethyl 2-Cyano-3-phenylacrylate is a chemical compound that has been studied for its potential applications in various chemical reactions

Mode of Action

The mode of action of Ethyl 2-Cyano-3-phenylacrylate is primarily through its involvement in chemical reactions. For instance, it has been used in Knoevenagel condensation reactions . In these reactions, Ethyl 2-Cyano-3-phenylacrylate interacts with other reactants to form new compounds .

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-Cyano-3-phenylacrylate are largely dependent on the specific reactions in which it is involved. In the context of Knoevenagel condensation reactions, Ethyl 2-Cyano-3-phenylacrylate contributes to the formation of new compounds . The downstream effects of these reactions can vary widely depending on the specific reactants and conditions.

Result of Action

The molecular and cellular effects of Ethyl 2-Cyano-3-phenylacrylate’s action are largely dependent on the specific reactions in which it is involved. In Knoevenagel condensation reactions, for example, Ethyl 2-Cyano-3-phenylacrylate contributes to the synthesis of new compounds . The specific effects of these compounds can vary widely.

Action Environment

The action, efficacy, and stability of Ethyl 2-Cyano-3-phenylacrylate can be influenced by various environmental factors. For instance, the efficiency of reactions involving Ethyl 2-Cyano-3-phenylacrylate can be affected by factors such as temperature, pH, and the presence of catalysts

生化分析

Biochemical Properties

Ethyl benzylidenecyanoacetate plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is involved in reactions catalyzed by aldolases and dehydrogenases, where it acts as a substrate or intermediate. The nature of these interactions often involves the formation of carbon-carbon bonds, which are crucial in the synthesis of biologically active compounds .

Cellular Effects

Ethyl benzylidenecyanoacetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and transcription factors, leading to alterations in gene expression. Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through different pathways .

Molecular Mechanism

At the molecular level, ethyl benzylidenecyanoacetate exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it may inhibit certain dehydrogenases by binding to their active sites, thereby preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl benzylidenecyanoacetate can change over time due to its stability and degradation. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to ethyl benzylidenecyanoacetate in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of ethyl benzylidenecyanoacetate vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and beneficial effects on metabolic pathways. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in significant biological responses .

Metabolic Pathways

Ethyl benzylidenecyanoacetate is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450s and transferases. These interactions can lead to the formation of various metabolites, which may have distinct biological activities. The compound can influence metabolic flux by altering the activity of key enzymes, thereby affecting the levels of metabolites in different pathways .

Transport and Distribution

Within cells and tissues, ethyl benzylidenecyanoacetate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as lipid solubility and binding affinity to cellular proteins .

Subcellular Localization

Ethyl benzylidenecyanoacetate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization is crucial for its role in modulating cellular processes and biochemical reactions .

生物活性

Ethyl benzylidenecyanoacetate (EBCA) is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of EBCA, focusing on its mechanisms of action, cellular effects, and synthesis methods, supported by relevant case studies and research findings.

Overview of Ethyl Benzylidenecyanoacetate

EBCA is a member of the benzylidene cyanoacetate class, characterized by its structural features that enable various chemical reactions. Its synthesis typically involves the Knoevenagel condensation reaction between benzaldehyde and ethyl cyanoacetate, often facilitated by catalysts derived from agro-waste materials, which promote greener chemistry practices .

EBCA exhibits significant biological activity through several mechanisms:

- Cell Signaling Pathways : Research indicates that EBCA influences cellular signaling pathways, potentially affecting gene expression and metabolic processes. It has been shown to modulate the activity of kinases and transcription factors, leading to alterations in gene expression patterns.

- Enzyme Interactions : At the molecular level, EBCA can act as an inhibitor or activator of various enzymes. For instance, it may inhibit dehydrogenases by binding to their active sites or activate other enzymes through conformational changes that enhance their catalytic activity.

- Antitumor Activity : Notably, EBCA has demonstrated potential as an antitumor agent. Studies have indicated its effectiveness against various cancer cell lines, suggesting that it interacts with biological targets relevant to cancer therapy.

Cellular Effects

The compound's influence on cellular processes includes:

- Gene Expression : EBCA's interaction with transcription factors can lead to significant changes in gene expression profiles, which may contribute to its therapeutic effects.

- Metabolic Pathways : By interacting with metabolic enzymes, EBCA can modulate the flux of metabolites through different pathways, impacting overall cellular metabolism and viability.

Synthesis Methods

The synthesis of EBCA can be achieved through various methods:

Case Studies and Research Findings

Several studies have highlighted the biological activity of EBCA:

- Antitumor Efficacy : In vitro studies have shown that EBCA exhibits cytotoxic effects on various cancer cell lines. For example, a study demonstrated its effectiveness against breast cancer cells, leading to apoptosis through specific signaling pathways.

- Metabolic Impact : Research indicated that long-term exposure to EBCA altered metabolic enzyme activities in cultured cells, suggesting potential implications for drug metabolism and toxicity assessment.

- Green Synthesis Innovations : Recent advancements in synthesizing EBCA using agro-waste catalysts underscore the importance of sustainable practices in chemical manufacturing. These methods not only reduce environmental impact but also enhance product yield and purity .

属性

IUPAC Name |

ethyl (E)-2-cyano-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-8H,2H2,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDAMWRCUXGACP-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=CC=C1)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2025-40-3, 2169-69-9 | |

| Record name | 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002025403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-cyanocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl trans-alpha -cyanocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the common synthetic route for Ethyl benzylidenecyanoacetate?

A1: Ethyl benzylidenecyanoacetate is frequently synthesized through the Knoevenagel condensation reaction. This reaction typically involves an aromatic aldehyde, like benzaldehyde, reacting with an active methylene compound, such as ethyl cyanoacetate [, , , ]. This reaction can be catalyzed by various methods, including the use of water extracts from agro-waste materials like mango peel ash (WEMPA) [].

Q2: Are there any advantages to using greener methods for the synthesis of Ethyl benzylidenecyanoacetate?

A2: Yes, employing greener synthetic approaches for Ethyl benzylidenecyanoacetate offers several benefits. These include reduced reliance on hazardous chemicals, minimized waste generation, and often milder reaction conditions [, ]. For instance, utilizing agro-waste extracts like WEMPA as catalysts and solvents aligns with the principles of green chemistry [].

Q3: What are the structural characteristics of Ethyl benzylidenecyanoacetate?

A3: Ethyl benzylidenecyanoacetate is an α,β-unsaturated carbonyl compound. Its structure features a phenyl ring attached to a double bond, which is in conjugation with both a cyano group (-CN) and an ester group (-COOC2H5). You can find detailed spectroscopic data confirming its structure, including FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry, in the cited research [, ].

Q4: Have there been any studies on the electrochemical properties of Ethyl benzylidenecyanoacetate derivatives?

A4: Yes, researchers have investigated the electrochemical behavior of several Ethyl benzylidenecyanoacetate derivatives using cyclic voltammetry []. This research revealed noteworthy oxidation and reduction potential properties, suggesting their potential as antioxidant agents [].

Q5: Has Ethyl benzylidenecyanoacetate been investigated for any biological activity?

A5: While not extensively studied, some research suggests potential anticancer properties for Ethyl benzylidenecyanoacetate derivatives. For instance, in silico studies utilizing prediction of activity spectra for substances (PASS) and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analyses point towards possible antineoplastic activity, particularly against breast cancer [].

Q6: Are there computational chemistry studies on Ethyl benzylidenecyanoacetate derivatives?

A6: Yes, molecular docking simulations have been employed to investigate how Ethyl benzylidenecyanoacetate derivatives interact with cancer-related targets like HER2, EGFR, and human FPPS []. These simulations provide insights into potential binding modes and interactions at the molecular level [].

Q7: What is the impact of structural modifications on the activity of Ethyl benzylidenecyanoacetate?

A7: Although specific structure-activity relationship (SAR) data for Ethyl benzylidenecyanoacetate is limited within the provided research, it is known that modifications to the phenyl ring or the substituents on the double bond can influence its reactivity and biological activity [, ]. Further research is necessary to fully elucidate the SAR and optimize its properties for specific applications.

Q8: What are the applications of Ethyl benzylidenecyanoacetate in polymer chemistry?

A8: Ethyl benzylidenecyanoacetate has been explored as a comonomer in the production of copolymers. For example, it has been copolymerized with acrylonitrile [] and styrene [] to generate materials with varying physical and mechanical properties. These copolymers have been characterized for properties like solubility, glass transition temperature, and tensile strength [, ].

Q9: Is there any information available on the environmental impact of Ethyl benzylidenecyanoacetate?

A9: While the provided research doesn't directly address the environmental impact of Ethyl benzylidenecyanoacetate, the emphasis on green synthesis methods for this compound underscores the importance of considering and minimizing any potential negative environmental consequences [, ]. Further studies are needed to fully evaluate its environmental fate and effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。